molecular formula C10H13NO2S B13169042 4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde

4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13169042
M. Wt: 211.28 g/mol
InChI Key: NNJKBNLWEIVYIL-UHFFFAOYSA-N
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Description

4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted at the 4-position with a 3-methoxy-3-methylazetidine moiety and at the 2-position with a formyl group. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers unique steric and electronic properties, while the aldehyde group enhances reactivity for further functionalization. Its molecular formula is C₉H₁₁NO₂S, with a molecular weight of 197.25 g/mol .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

4-(3-methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c1-10(13-2)6-11(7-10)8-3-9(4-12)14-5-8/h3-5H,6-7H2,1-2H3

InChI Key

NNJKBNLWEIVYIL-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=CSC(=C2)C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde typically involves the heterocyclization of various substrates. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

4-(3-Hydroxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde (CAS 1858653-48-1)

This compound differs from the target molecule by replacing the methoxy group with a hydroxyl group. Its molecular weight is identical (197.25 g/mol), but the lack of methoxy shielding may reduce stability under acidic conditions .

Property 4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde 4-(3-Hydroxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde
Substituent Methoxy Hydroxy
Molecular Weight (g/mol) 197.25 197.25
Key Functional Groups Aldehyde, Azetidine, Methoxy Aldehyde, Azetidine, Hydroxy

Thiophene-2-carbaldehydes with Aryl/Amino Substituents

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (CAS 291279-14-6)

This derivative features a triphenylamine group at the 5-position, enhancing conjugation and making it suitable for optoelectronic applications. Its molecular weight (355.45 g/mol ) is significantly higher due to the bulky substituent, and it exhibits aggregation-induced emission (AIE) properties, unlike the target compound .

4-(4-Methoxyphenyl)thiophene-2-carbaldehyde (2k)

Synthesized in 53% yield, this compound has a methoxyphenyl group at the 4-position. Its melting point and solubility differ due to planar aromaticity, contrasting with the azetidine’s steric effects. HRMS data confirm its molecular formula (C₁₂H₁₁O₂S ) .

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Yield
This compound 3-Methoxyazetidine 197.25 Not reported Not reported
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde Diphenylaminophenyl 355.45 Not reported >98% purity
4-(4-Methoxyphenyl)thiophene-2-carbaldehyde (2k) 4-Methoxyphenyl 219.28 Not reported 53%

Thiophene-2-carbaldehyde Oxime Derivatives

Compounds like (E)-4-((Z)-4-methoxystyryl)thiophene-2-carbaldehyde oxime (cis,syn-19′) and 4-((Z)-2-(2-((E)-(hydroxyimino)methyl)thiophen-3-yl)vinyl)benzonitrile (cis,syn-21) demonstrate how oxime formation modifies reactivity and biological activity. These derivatives show varied melting points (e.g., 159–160°C for cis,syn-19′) and distinct NMR shifts due to stereochemistry and substituent effects .

Substituent Effects on Physical and Chemical Properties

  • Electronic Effects : Electron-donating groups (e.g., methoxy in 2k) stabilize the aldehyde via resonance, while electron-withdrawing groups (e.g., chloro in 2m) increase electrophilicity .
  • Steric Effects: Bulky groups like diphenylamino (CAS 291279-14-6) reduce crystallization tendencies, whereas azetidine’s compact structure enhances thermal stability .
  • Synthesis Yields : Palladium-catalyzed couplings (e.g., compounds 6a–c in ) achieve high yields (80–85%), while oxime formations () vary widely (5–70%) due to stereochemical complexity .

Biological Activity

4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a methoxy group and an azetidine moiety. The structural formula can be represented as follows:

C9H10N2O1S\text{C}_9\text{H}_{10}\text{N}_2\text{O}_1\text{S}

Anticancer Properties

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, the copper(II) complex of thiophene-2-carbaldehyde thiosemicarbazone has shown cytotoxic activity against various cancer cell lines, including Friend leukemia and B16 melanoma cells. The proposed mechanism involves the inhibition of ribonucleotide reductase activity and mitochondrial respiration, leading to apoptosis in cancer cells .

Antimicrobial Activity

Compounds similar to this compound have been tested for antimicrobial efficacy. Thiophene derivatives have demonstrated activity against a range of bacterial strains, suggesting potential applications in treating infections. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

Research has also explored the neuroprotective effects of thiophene derivatives. These compounds may exert protective effects in neurodegenerative diseases by modulating oxidative stress and inflammation pathways. Preliminary data suggest that they can reduce neuronal cell death induced by toxic agents .

Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of a thiophene derivative found that treatment with the copper complex led to a significant decrease in cell viability in melanoma cells. The study utilized MTT assays to quantify cell proliferation and flow cytometry for apoptosis detection, confirming the compound's potential as an anticancer agent .

Study 2: Antimicrobial Testing

In another study, various thiophene derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the thiophene ring enhanced antimicrobial activity, providing insights into structure-activity relationships crucial for drug development .

Research Findings Summary

Biological ActivityMechanismReferences
AnticancerInhibition of ribonucleotide reductase and mitochondrial respiration ,
AntimicrobialDisruption of cell membranes and metabolic interference ,
NeuroprotectiveModulation of oxidative stress and inflammation

Q & A

Q. What are the common synthetic routes for preparing 4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde?

Methodological Answer: The synthesis typically involves two key steps: (1) formation of the azetidine ring and (2) coupling to the thiophene-carbaldehyde scaffold. For the azetidine moiety, methods like hydrogenation of diazetidinone intermediates (e.g., using 2,3-diazetidinone as in ) or cyclization of amino alcohols are common. The thiophene-carbaldehyde group can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, attaching pre-synthesized azetidine derivatives to bromothiophene-carbaldehyde precursors under basic conditions (e.g., K₂CO₃ in DMF) is a validated approach. Purification often involves column chromatography with gradients of ethyl acetate/hexane .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Standard characterization includes:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substitution patterns and stereochemistry. Overlapping signals in the azetidine region (~3.0–4.5 ppm) may require 2D experiments (COSY, HSQC).
  • Mass spectrometry (HRMS) for molecular ion verification.
  • X-ray crystallography (if crystals are obtainable) to resolve absolute configuration, as demonstrated for structurally similar aldehydes in and .
  • HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% recommended) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent oxidation of the aldehyde group. Desiccants (e.g., silica gel) should be used to avoid hydrolysis of the methoxy group. Periodic NMR checks are advised to monitor degradation .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during azetidine ring synthesis?

Methodological Answer: Stereoselective azetidine formation requires chiral catalysts or auxiliaries. For example:

  • Use Jacobsen’s thiourea catalysts for asymmetric [2+2] cycloaddition of imines and ketenes.
  • Chiral pool synthesis starting from L-proline derivatives, followed by ring contraction.
    Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or Mosher’s ester analysis. Computational modeling (DFT) can predict transition states to guide catalyst selection .

Q. How should contradictions between computational predictions and experimental reactivity data be addressed?

Methodological Answer: Discrepancies often arise from solvent effects or unaccounted transition states. To resolve:

  • Perform solvent-correlated DFT calculations (e.g., using SMD model in Gaussian 16).
  • Validate with kinetic isotope effects (KIE) or deuterium labeling to probe mechanistic pathways.
  • Compare with analogous systems in literature (e.g., discusses Wittig reaction adjustments for aldehyde derivatives) .

Q. What strategies are effective for evaluating structure-activity relationships (SAR) in pharmacological studies?

Methodological Answer:

  • Synthesize analogs with variations in:
    • Azetidine substituents (e.g., replacing methoxy with ethoxy or halogens).
    • Thiophene modifications (e.g., carboxylate esters vs. aldehydes, as in ).
  • Test in in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity, referencing ’s thiosemicarbazide derivatives).
  • Use molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., kinases or GPCRs) .

Q. How can researchers resolve overlapping signals in the NMR spectra of this compound?

Methodological Answer:

  • For ¹H NMR , employ selective decoupling or 1D-TOCSY to isolate azetidine protons.
  • Use variable-temperature NMR to reduce signal broadening caused by conformational exchange.
  • Compare with solid-state NMR (if crystalline) or reference data from similar compounds (e.g., ’s Beilstein entries for thiophene derivatives) .

Data Contradiction Analysis

Q. How to address discrepancies between X-ray crystallography and DFT-optimized structures?

Methodological Answer:

  • Check for crystal packing effects (e.g., hydrogen bonding in ’s pyrazole-carbaldehyde) that may distort bond angles.
  • Re-optimize the DFT structure using periodic boundary conditions (VASP or CP2K) to mimic the crystalline environment.
  • Validate with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Q. Why might biological assay results vary between research groups?

Methodological Answer:

  • Solubility differences : Use standardized DMSO stock solutions (<0.1% v/v in assays).
  • Cell line heterogeneity : Validate with STR profiling and include positive controls (e.g., ’s indomethacin comparison).
  • Metabolic instability : Perform microsomal stability assays (e.g., liver S9 fractions) to assess degradation .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/FeaturesReferences
¹H NMRδ 9.8–10.2 (aldehyde H), δ 3.2–3.8 (azetidine CH₂)
¹³C NMRδ 190–192 (aldehyde C=O), δ 70–75 (azetidine C-O)
IRν 1680–1700 cm⁻¹ (C=O stretch)

Q. Table 2. Reaction Optimization Parameters

ParameterImpact on Yield/StereochemistryReferences
SolventDMF > THF for coupling reactions
CatalystPd(PPh₃)₄ vs. Pd₂(dba)₃ for cross-coupling
Temperature0°C reduces aldehyde oxidation

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